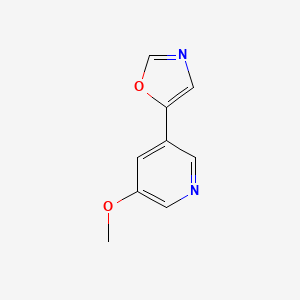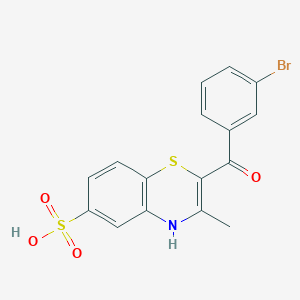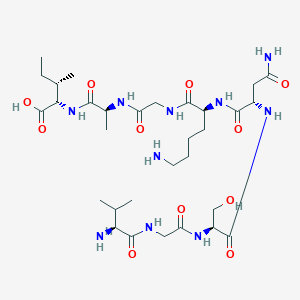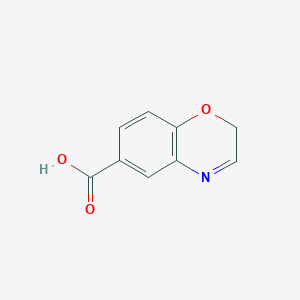
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- typically involves the esterification of 4,4,4-trifluoro-3-hydroxybutanoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxobutanoic acid, phenyl ester.
Reduction: 4,4,4-Trifluoro-3-hydroxybutanol, phenyl ester.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxy and ester groups also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar structure but with an ethyl ester instead of a phenyl ester.
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-2-methyl-, methyl ester: Contains a methyl ester and an additional methyl group.
3-Hydroxybutanoic acid: Lacks the trifluoromethyl group and phenyl ester, making it less reactive.
Uniqueness
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, phenyl ester, (3R)- is unique due to the combination of the trifluoromethyl group, hydroxy group, and phenyl ester. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
352273-10-0 |
|---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
phenyl (3R)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8(14)6-9(15)16-7-4-2-1-3-5-7/h1-5,8,14H,6H2/t8-/m1/s1 |
InChI Key |
CTQSJGNYAOXQJB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)C[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)





![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)



![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
